

(11Z,14Z)-Ethyl icosa-11,14-dienoate CAS number and chemical structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (11Z,14Z)-Ethyl icosa-11,14-dienoate

Cat. No.: B7803409

[Get Quote](#)

An In-depth Technical Guide to **(11Z,14Z)-Ethyl icosa-11,14-dienoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate, a derivative of the omega-6 polyunsaturated fatty acid dihomo- γ -linolenic acid, is a molecule of interest in lipid research. This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited direct research on the ethyl ester, extrapolates its potential biological significance from studies conducted on its corresponding free fatty acid and methyl ester. This document summarizes its chemical structure, CAS number, and known applications, alongside posited biological activities and metabolic pathways. Detailed experimental protocols from related compounds are provided to guide future research.

Chemical Identity and Properties

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of the 20-carbon fatty acid, eicosadienoic acid, which contains two cis double bonds at the 11th and 14th positions.

Chemical Structure:

(A simplified representation of the double bond configuration)

Table 1: Physicochemical Properties of **(11Z,14Z)-Ethyl icosa-11,14-dienoate**

Property	Value	Reference
CAS Number	103213-62-3	[1] [2]
Molecular Formula	C ₂₂ H ₄₀ O ₂	[2]
Molecular Weight	336.55 g/mol	[2]
Appearance	Yellow liquid	[2]
Storage Temperature	-20°C	[2]
Solubility	Soluble in Dichloromethane	[2]

Synthesis and Known Applications

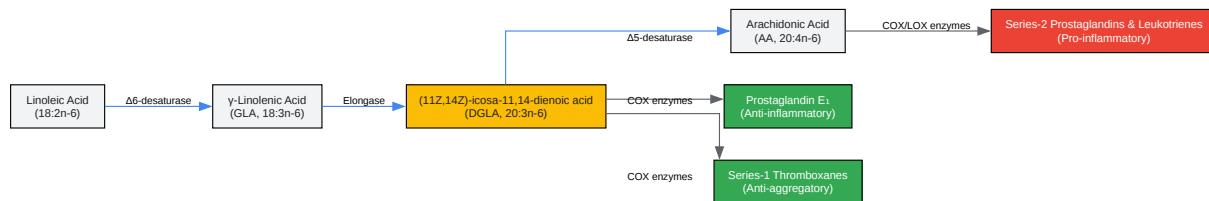
Synthesis

(11Z,14Z)-Ethyl icosa-11,14-dienoate is primarily synthesized through the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol.

Known Applications

The primary documented application of **(11Z,14Z)-Ethyl icosa-11,14-dienoate** is as an intermediate in the chemical synthesis of Ethyl 11,14-Diepoxyeicosanoate.[\[2\]](#) This diepoxy derivative is utilized as a standard for the determination of epoxidized soybean oil in food products.[\[2\]](#)

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

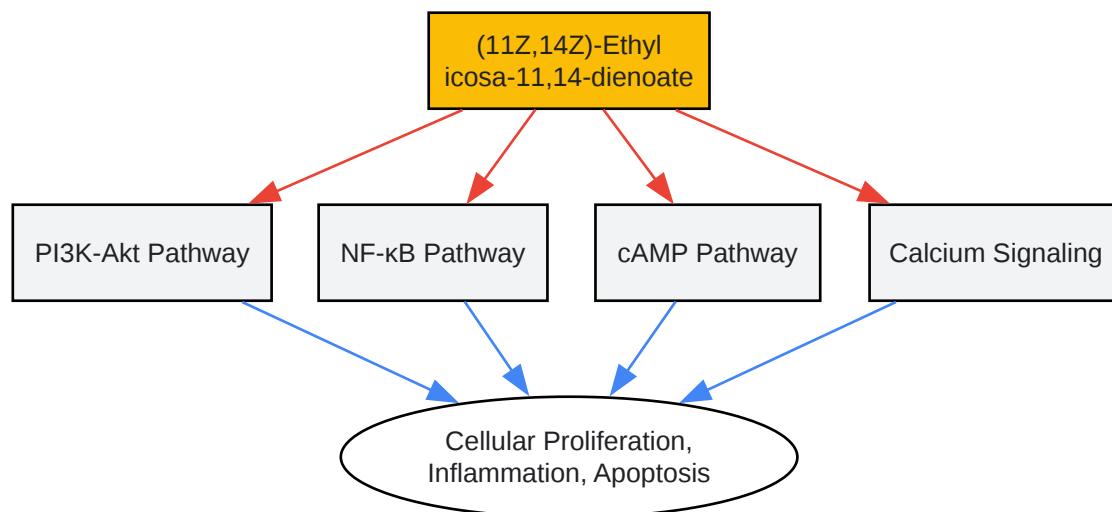

Direct experimental data on the biological activity of **(11Z,14Z)-Ethyl icosa-11,14-dienoate** is limited. However, extensive research on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid (also known as dihomo- γ -linolenic acid or DGLA), and its methyl ester allows for informed postulation of the ethyl ester's potential roles. Ester forms of fatty acids are often used in research as they are more lipid-soluble, facilitating their use in cell culture and *in vivo* studies.

Potential Biological Activities

- Anti-inflammatory Effects: (11Z,14Z)-icosa-11,14-dienoic acid is a precursor to anti-inflammatory eicosanoids. It can be metabolized to prostaglandin E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.
- Enzyme Inhibition: The related methyl ester has been shown to be a competitive inhibitor of inosine 5'-monophosphate dehydrogenase.
- Receptor Binding: (11Z,14Z)-icosa-11,14-dienoic acid can inhibit the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.

Metabolic Pathway of the Parent Fatty Acid

The parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is a key intermediate in the omega-6 fatty acid metabolic pathway.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid.

Potential Signaling Pathway Modulation

Based on predictive models for similar compounds, **(11Z,14Z)-Ethyl icosa-11,14-dienoate** may modulate key cellular signaling pathways.

[Click to download full resolution via product page](#)

Caption: Predicted modulation of cellular signaling pathways.

Experimental Protocols (Derived from Related Compounds)

The following are generalized protocols based on methodologies used for the parent fatty acid and its methyl ester. These should be adapted and optimized for studies involving **(11Z,14Z)-Ethyl icosa-11,14-dienoate**.

Cell Culture Treatment

- Preparation of Stock Solution: Dissolve **(11Z,14Z)-Ethyl icosa-11,14-dienoate** in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
- Cell Seeding: Plate cells (e.g., macrophages for inflammation studies) at a desired density in culture plates and allow them to adhere overnight.
- Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of the ethyl ester. A vehicle control (solvent only) should be run in parallel.
- Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

Analysis of Fatty Acid Uptake and Metabolism

- Lipid Extraction: After incubation, wash the cells with PBS and harvest. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
- Transesterification: Convert the fatty acid ethyl esters to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is typically done by incubation with methanolic HCl or BF_3 -methanol.
- GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to identify and quantify the fatty acid composition of the cells.

Enzyme Inhibition Assay (Example: Inosine 5'-monophosphate dehydrogenase)

- Assay Buffer: Prepare an appropriate assay buffer containing the enzyme, its substrate (IMP), and the cofactor (NAD^+).
- Inhibitor Addition: Add varying concentrations of **(11Z,14Z)-Ethyl icosa-11,14-dienoate** (dissolved in a suitable solvent) to the assay mixture.
- Enzyme Reaction: Initiate the reaction by adding the enzyme. Monitor the rate of NAD^+ reduction to NADH by measuring the increase in absorbance at 340 nm.
- Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the inhibition constant (K_i) using appropriate kinetic models (e.g., Michaelis-Menten).

Table 2: Quantitative Data for Related Eicosadienoic Acid Compounds

Compound	Assay	Result (Ki)	Reference
(11Z,14Z)-icosa-11,14-dienoic acid	Inhibition of inosine 5'-monophosphate dehydrogenase	3.1 μ M	
(11Z,14Z)-icosa-11,14-dienoic acid	Inhibition of LTB4 binding to neutrophil receptors	3.0 μ M	

Conclusion

(11Z,14Z)-Ethyl icosa-11,14-dienoate is a fatty acid ester with a defined chemical identity and a primary role as a synthetic intermediate. While direct biological data is sparse, the well-documented activities of its parent fatty acid and methyl ester suggest its potential as a modulator of inflammatory responses and cellular signaling. This guide provides a foundation for researchers to explore the therapeutic and biological relevance of this compound, with the caveat that the biological activities and pathways described are predictive and require experimental validation for the ethyl ester itself. The provided protocols offer a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Eicosadienoic Acid | C₂₀H₃₆O₂ | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(11Z,14Z)-Ethyl icosa-11,14-dienoate CAS number and chemical structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803409#11z-14z-ethyl-icosa-11-14-dienoate-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com